molecular formula C12H13BrN4O2S B2624324 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2320575-20-8

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2624324
CAS No.: 2320575-20-8
M. Wt: 357.23
InChI Key: CZHNZUTWMFYHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment. They have found broad applications in various fields such as drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Preparation Methods

The synthesis of 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves a multi-step process. One common method is the click chemistry approach, which involves the [3+2] cycloaddition reaction between azides and alkynes. This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions . Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biomolecules, influencing their function. This compound may also inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds include other 1,2,3-triazoles and azetidine derivatives. Compared to these, 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is unique due to the presence of both the azetidine and triazole rings, which confer distinct chemical and biological properties. Other similar compounds include:

Properties

IUPAC Name

1-[[1-(2-bromophenyl)sulfonylazetidin-3-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2S/c13-11-3-1-2-4-12(11)20(18,19)17-8-10(9-17)7-16-6-5-14-15-16/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHNZUTWMFYHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.